10-Propoxydecanoic acid
Overview
Description
10-propoxydecanoic acid is a medium-chain fatty acid.
Scientific Research Applications
Biocatalysis and Environmental Applications : Research on the biological oxidation of cyclic ketones, such as cyclododecanone, by specific bacterial strains (e.g., Rhodococcus ruber) highlights the potential for using similar chemical processes in bioremediation and the synthesis of industrially important compounds like dicarboxylic acids from cyclic ketones. The study by Kostichka et al. (2001) on the cloning and characterization of gene clusters for cyclododecanone oxidation in Rhodococcus ruber SC1 provides insights into the enzymatic pathways used by bacteria to convert cyclic ketones to dicarboxylic acids, which are valuable chemical intermediates (Kostichka et al., 2001).
Catalysis in Chemical Synthesis : The modification of catalysts, such as Engelhard Titanosilicate-10 (ETS-10) with sodium oxide, for enhancing their basicity and investigating their effectiveness in reactions like the cycloaddition of carbon dioxide to propylene oxide, as discussed by Doskocil (2005), shows the importance of catalyst design in optimizing chemical reactions for the production of valuable chemicals like propylene carbonate (Doskocil, 2005).
Material Science and Nanotechnology : The study by Li et al. (2014) on carbon quantum dots synthesized by electrochemical ablation of graphite, which exhibit strong light-induced proton properties and can act as acid catalysts under visible light, opens new avenues for the development of light-responsive materials and catalysts for green chemistry applications (Li et al., 2014).
Properties
IUPAC Name |
10-propoxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRAJJQTYQHRSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922918 | |
Record name | 10-Propoxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119290-00-5, 119290-12-9 | |
Record name | 10-Propoxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(Propoxy)decanoyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Propoxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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